molecular formula C34H33IN2S2 B1144177 1-ETHYL-2-([7-([3-ETHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDENE]METHYL)-4,4A,5,6-TETRAHYDRO-2(3H)-NAPHTHALENY CAS No. 19208-27-6

1-ETHYL-2-([7-([3-ETHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDENE]METHYL)-4,4A,5,6-TETRAHYDRO-2(3H)-NAPHTHALENY

Cat. No.: B1144177
CAS No.: 19208-27-6
M. Wt: 660.67
InChI Key:
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Description

1-ETHYL-2-([7-([3-ETHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDENE]METHYL)-4,4A,5,6-TETRAHYDRO-2(3H)-NAPHTHALENYLIDENE]METHYL)NAPHTHO[1,2-D][1,3]THIAZOL-1-IUM IODIDE is a complex organic compound with a molecular formula of C34H33IN2S2 and a molecular weight of 660.67 . This compound is known for its unique structure, which includes a benzothiazole moiety and a naphthothiazolium iodide group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ETHYL-2-([7-([3-ETHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDENE]METHYL)-4,4A,5,6-TETRAHYDRO-2(3H)-NAPHTHALENYLIDENE]METHYL)NAPHTHO[1,2-D][1,3]THIAZOL-1-IUM IODIDE involves multiple steps. One common method includes the condensation of 3-ethyl-1,3-benzothiazol-2(3H)-ylidene with a naphthalenylidene derivative under specific reaction conditions . The reaction typically requires a solvent such as THF (tetrahydrofuran) and a catalyst like SnCl2 (tin(II) chloride) to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-ETHYL-2-([7-([3-ETHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDENE]METHYL)-4,4A,5,6-TETRAHYDRO-2(3H)-NAPHTHALENYLIDENE]METHYL)NAPHTHO[1,2-D][1,3]THIAZOL-1-IUM IODIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., H2O2), reducing agents (e.g., NaBH4), and nucleophiles (e.g., alkyl halides). The reactions are typically conducted under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

1-ETHYL-2-([7-([3-ETHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDENE]METHYL)-4,4A,5,6-TETRAHYDRO-2(3H)-NAPHTHALENYLIDENE]METHYL)NAPHTHO[1,2-D][1,3]THIAZOL-1-IUM IODIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ETHYL-2-([7-([3-ETHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDENE]METHYL)-4,4A,5,6-TETRAHYDRO-2(3H)-NAPHTHALENYLIDENE]METHYL)NAPHTHO[1,2-D][1,3]THIAZOL-1-IUM IODIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .

Properties

CAS No.

19208-27-6

Molecular Formula

C34H33IN2S2

Molecular Weight

660.67

Origin of Product

United States

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